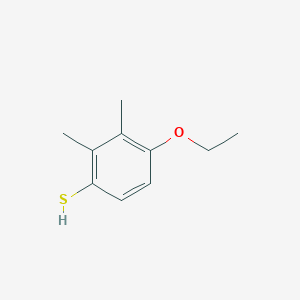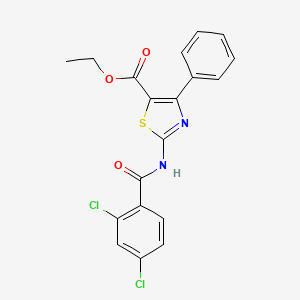![molecular formula C9H16ClNO3 B2644367 2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide CAS No. 2411193-42-3](/img/structure/B2644367.png)
2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as CHDP or 2-Cl-HEP, and it is a derivative of the compound 2-hydroxyethylpiperazine. CHDP has been found to have a range of biochemical and physiological effects, and it is believed to have potential applications in a variety of research fields.
Wirkmechanismus
The mechanism of action of CHDP involves its ability to bind to GABA receptors and block their activity. This results in a decrease in the inhibitory signaling that is mediated by GABA receptors, leading to an increase in neuronal activity. This mechanism of action has been found to be highly selective for GABA receptors, with little or no effect on other neurotransmitter receptors.
Biochemical and Physiological Effects:
CHDP has been found to have a range of biochemical and physiological effects. In addition to its ability to block GABA receptors, CHDP has also been found to inhibit the uptake of the neurotransmitter dopamine. This effect is believed to be due to the ability of CHDP to block the activity of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CHDP in lab experiments is its selectivity for GABA receptors. This makes it a valuable tool for studying the function of these receptors in a variety of experimental settings. However, one limitation of using CHDP is its potential for off-target effects. While CHDP has been found to be highly selective for GABA receptors, it is possible that it may have some activity on other neurotransmitter receptors.
Zukünftige Richtungen
There are a number of future directions for research involving CHDP. One area of interest is the development of new derivatives of CHDP that may have improved selectivity and potency for GABA receptors. Another area of interest is the use of CHDP in animal models of neurological disorders, such as epilepsy and anxiety disorders. Finally, there is potential for the use of CHDP in the development of new drugs for the treatment of these and other neurological disorders.
Synthesemethoden
The synthesis of CHDP typically involves the reaction of 2-chloroacrylonitrile with 2-hydroxyethylpiperazine in the presence of a base. The resulting product is then treated with oxirane to produce 2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide.
Wissenschaftliche Forschungsanwendungen
CHDP has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of CHDP as a tool for studying the function of GABA receptors in the brain. GABA receptors are a type of neurotransmitter receptor that plays a key role in the regulation of neuronal activity. CHDP has been found to be a potent and selective antagonist of GABA receptors, making it a valuable tool for studying the function of these receptors.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-6(10)9(13)11-7(5-12)8-3-2-4-14-8/h6-8,12H,2-5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKVEOLWNXRYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C1CCCO1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2644284.png)
![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2644285.png)
![methyl 4-(2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2644287.png)


![3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate](/img/structure/B2644295.png)
![2-[(2-Methoxyethyl)amino]nicotinonitrile](/img/structure/B2644296.png)


![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2644304.png)


